
9,10-Diethylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Diethylanthracene is an organic compound that belongs to the anthracene family. It is characterized by the presence of two ethyl groups attached to the 9th and 10th positions of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar alkylation processes but optimized for larger yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
化学反应分析
Types of Reactions
9,10-Diethylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Fuming nitric acid in dichloromethane at low temperatures is used for nitration.
Major Products
Oxidation: 9,10-Anthraquinone derivatives.
Reduction: 9,10-Dihydroanthracene derivatives.
Substitution: 9-Nitro-10-hydroxy-9,10-diethyl-9,10-dihydroanthracene.
科学研究应用
9,10-Diethylanthracene has several applications in scientific research:
Chemistry: Used as a photophysical probe due to its fluorescence properties.
Biology: Investigated for its potential use in bioimaging.
Medicine: Studied for its antioxidant properties.
作用机制
The mechanism of action of 9,10-Diethylanthracene involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including photodynamic therapy and fluorescence microscopy. The molecular targets and pathways involved are primarily related to its ability to generate reactive oxygen species under light exposure .
相似化合物的比较
Similar Compounds
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
- 9,10-Dithienylanthracene
Uniqueness
Compared to its analogs, 9,10-Diethylanthracene exhibits unique photophysical properties, such as higher fluorescence quantum yield and stability. These characteristics make it particularly suitable for applications requiring high-efficiency light emission and stability under various conditions .
属性
CAS 编号 |
1624-32-4 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
9,10-diethylanthracene |
InChI |
InChI=1S/C18H18/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h5-12H,3-4H2,1-2H3 |
InChI 键 |
NZVLXSFYCZSHRF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


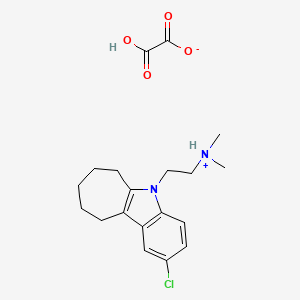


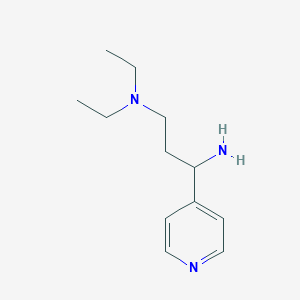

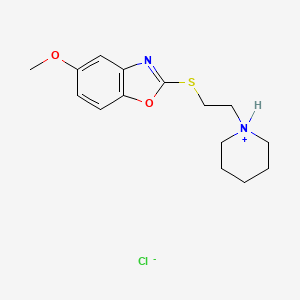
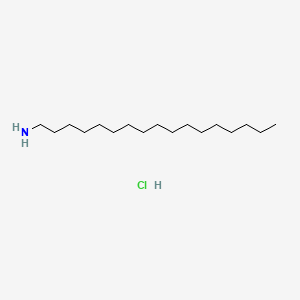
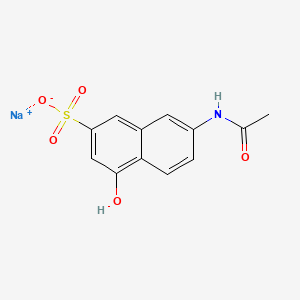
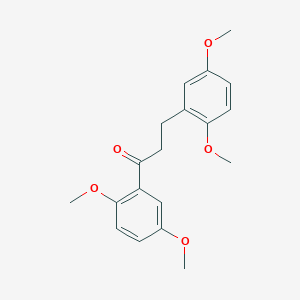
![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
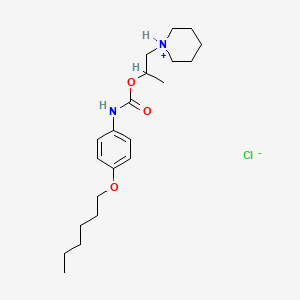
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)

